4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol
Overview
Description
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol is an organic compound known for its unique chemical structure and properties. It contains a nitro group, a trifluoromethyl group, and a phenol group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on its structural similarity to other nitro-trifluoromethyl phenols, it may interact with its targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of membrane properties .
Biochemical Pathways
Similar compounds have been implicated in a variety of cellular processes, including signal transduction, metabolic regulation, and inflammatory responses .
Pharmacokinetics
The trifluoromethyl group is known to enhance lipophilicity, which may improve absorption and distribution . The nitro group may undergo metabolic reduction, potentially affecting the compound’s bioavailability .
Result of Action
Similar compounds have been shown to exert a variety of effects, including modulation of enzyme activity, alteration of cellular signaling, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by pH, temperature, and the presence of other molecules in the environment . Additionally, the compound’s stability could be influenced by light, heat, and moisture .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol typically involves a multi-step process. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with 2-bromoethyl phenol under basic conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the anilino and ethyl phenol moieties.
4-Hydroxy-3-nitrobenzotrifluoride: Similar structure but without the ethyl and anilino groups.
Uniqueness
4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.
Properties
IUPAC Name |
4-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-3-6-13(14(9-11)20(22)23)19-8-7-10-1-4-12(21)5-2-10/h1-6,9,19,21H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUJMZVMKSHDJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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